

discovery and history of 3,5-Dichloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dichloro-4-methoxybenzoic acid

Cat. No.: B1298716

[Get Quote](#)

An In-depth Technical Guide on 3,5-Dichloro-4-methoxybenzoic Acid

This technical guide provides a comprehensive overview of **3,5-Dichloro-4-methoxybenzoic acid**, covering its chemical properties, synthesis, and its role as a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Discovery and History

While a definitive seminal publication marking the first synthesis of **3,5-Dichloro-4-methoxybenzoic acid** is not readily available in publicly accessible records, its importance has grown in modern synthetic chemistry, particularly as a crucial building block. Its utility is highlighted in various patents for the synthesis of complex molecules. It is primarily recognized as a key intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dichloro-4-methoxybenzoic acid** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Data of **3,5-Dichloro-4-methoxybenzoic acid**

Property	Value	Source
IUPAC Name	3,5-dichloro-4-methoxybenzoic acid	--INVALID-LINK--
CAS Number	37908-97-7	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃	--INVALID-LINK--
Molecular Weight	221.04 g/mol	--INVALID-LINK--
Melting Point	199-200 °C	--INVALID-LINK--
Boiling Point	296 °C	--INVALID-LINK--
Density	1.474 g/cm ³	--INVALID-LINK--
XLogP3	2.7	--INVALID-LINK--
Appearance	White to off-white crystalline powder	--INVALID-LINK--

Experimental Protocols

Several synthetic routes to **3,5-Dichloro-4-methoxybenzoic acid** and its derivatives have been reported. The following protocols are based on patented methods and chemical literature.

Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid

This protocol describes the methylation of 3,5-dichloro-4-hydroxybenzoic acid to its corresponding methyl ester.[\[1\]](#)

Materials:

- 3,5-dichloro-4-hydroxybenzoic acid
- 3,5-dichloro-4-methoxybenzoic acid** (from a previous batch, optional)
- 85% Potassium hydroxide (KOH)

- Dimethyl sulphate ((CH₃)₂SO₄)
- Water

Procedure:

- Dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of **3,5-dichloro-4-methoxybenzoic acid** in 350 ml of water containing 67 g of 85% potassium hydroxide.
- Add 155 g (1.22 mol) of dimethyl sulphate dropwise at 40°C over 3 hours.
- Maintain the pH at 11.5 during the addition by adding potassium hydroxide.
- After the addition is complete, continue stirring for 30 minutes.
- The precipitated methyl 3,5-dichloro-4-methoxybenzoate is collected by suction filtration, washed with water, and dried under vacuum.
- The aqueous filtrate is acidified to precipitate unreacted **3,5-dichloro-4-methoxybenzoic acid**, which is then isolated by filtration and dried.

Synthesis of 3,5-dichloro-4-methylbenzoic acid from p-methylbenzoic acid

This patented method outlines a multi-step synthesis starting from p-methylbenzoic acid.[\[2\]](#)

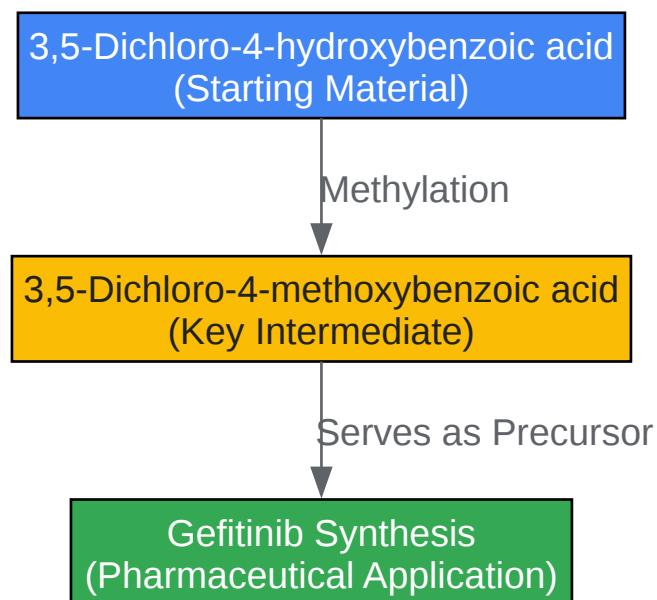
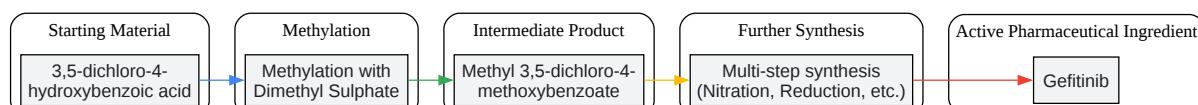
Materials:

- p-methylbenzoic acid
- Thionyl chloride (SOCl₂)
- N,N-dimethylformamide (DMF)
- tert-Butyl alcohol
- Dichloromethane (CH₂Cl₂)

- Anhydrous aluminum trichloride (AlCl_3)
- Hydroquinone
- Nitrogen-chlorine gas mixture
- 10% Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl)
- Methanol

Procedure:

- Esterification: In a reaction kettle, add p-methylbenzoic acid to thionyl chloride. Add DMF dropwise and carry out a reflux reaction. Distill off the excess thionyl chloride under atmospheric pressure. Add tert-butyl alcohol dropwise to the substrate, maintain the temperature at 50°C, and stir for 30 minutes to obtain tert-butyl p-methylbenzoate.
- Chlorination: Dissolve the tert-butyl p-methylbenzoate in dichloromethane. Add anhydrous aluminum trichloride and hydroquinone. React in a dark place while introducing a nitrogen-chlorine gas mixture to yield tert-butyl 3,5-dichloro-4-methylbenzoate.
- Hydrolysis and Acidification: Distill off the dichloromethane solvent. Quench the aluminum trichloride by the dropwise addition of ice water. Add a 10% sodium hydroxide solution dropwise to carry out alkaline hydrolysis until the pH reaches 14. Filter the solution. Acidify the filtrate with hydrochloric acid to precipitate the product. Filter the precipitate and recrystallize from methanol to obtain 3,5-dichloro-4-methylbenzoic acid.



Role in Drug Development

3,5-Dichloro-4-methoxybenzoic acid is a key intermediate in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.^[3] EGFR is a critical target in cancer therapy, and its inhibition can block signaling pathways that promote tumor growth.^[3] The synthesis of Gefitinib involves the conversion of **3,5-Dichloro-4-methoxybenzoic acid** into its methyl ester, followed by a series of reactions including nitration, reduction, cyclization, chlorination, and amination.^[3]

Visualizations

Synthesis Workflow of a Gefitinib Precursor

The following diagram illustrates a generalized workflow for the synthesis of a key precursor to Gefitinib, starting from 3,5-dichloro-4-hydroxybenzoic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [discovery and history of 3,5-Dichloro-4-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1298716#discovery-and-history-of-3-5-dichloro-4-methoxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com